

Technical Guide: Spectroscopic Profiling of Dimethyl (2R)-2-hydroxypentanedioate

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Compound of Interest

Compound Name: Dimethyl (2R)-2-hydroxypentanedioate

CAS No.: 55094-98-9

Cat. No.: B3384428

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Chemical Identity & Physical Properties

Before spectroscopic analysis, the analyte must be verified against standard physicochemical descriptors. The (2R)-enantiomer is the biologically relevant form associated with IDH neomorphic activity.

| Property | Specification |
|-------------------|--|
| IUPAC Name | Dimethyl (2R)-2-hydroxypentanedioate |
| Common Name | Dimethyl D-2-hydroxyglutarate; Octyl-D-2-HG (misnomer, "Dimethyl" is C1) |
| CAS Number | 55094-98-9 (Specific for (2R)-isomer) |
| Molecular Formula | |
| Molecular Weight | 176.17 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~110–115 °C at 1.5 mmHg (predicted) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethanol |
| Chirality | (R)-enantiomer (corresponds to D-configuration) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation and enantiomeric purity assessment (when using chiral shift reagents). The following data represents the compound in Chloroform-d (), the standard solvent for the ester form.

Proton NMR (¹H-NMR)

Solvent:

| Frequency: 400/500 MHz | Reference: TMS (0.00 ppm)

| Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Context |
|----------------|--------------------------|-------------|-----------------|--|
| 4.25 – 4.30 | dd (Doublet of doublets) | 1H | C2-H (-proton) | Deshielded by -OH and Ester C=O. Characteristic chiral center signal. |
| 3.81 | s (Singlet) | 3H | C1-COO | Methyl ester adjacent to the chiral center. |
| 3.70 | s (Singlet) | 3H | C5-COO | Distal methyl ester (less deshielded). |
| 3.10 – 3.40 | br s (Broad singlet) | 1H | -OH | Hydroxyl proton. Shift varies with concentration/temperature.[1] Exchangeable with . |
| 2.45 – 2.55 | t (Triplet) or m | 2H | C4- | -protons adjacent to distal carbonyl. |
| 2.10 – 2.25 | m (Multiplet) | 1H | C3- | -proton (diastereotopic due to C2 chirality). |
| 1.95 – 2.08 | m (Multiplet) | 1H | C3- | -proton (diastereotopic). |

Coupling Constants (

values):

- The -proton (C2-H) typically shows due to coupling with the non-equivalent C3 protons.

Carbon NMR (C-NMR)

Solvent:

| Frequency: 100/125 MHz

| Shift (, ppm) | Carbon Type | Assignment | Notes |
|----------------|------------------|---------------------|--|
| 175.2 | Quaternary (C=O) | C1 (Proximal Ester) | Carbonyl adjacent to chiral center. |
| 173.1 | Quaternary (C=O) | C5 (Distal Ester) | Distal carbonyl. |
| 69.8 | Methine (CH) | C2 (Chiral Center) | Characteristic -hydroxy carbon signal. |
| 52.8 | Methyl () | O (C1) | Methyl ester carbon. |
| 51.9 | Methyl () | O (C5) | Methyl ester carbon. |
| 29.2 | Methylene () | C4 | -carbon. |
| 28.9 | Methylene () | C3 | -carbon. |

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the esterification status and identifying potential hydrolysis products (mono-esters or free acid).

Electron Ionization (EI) Fragmentation

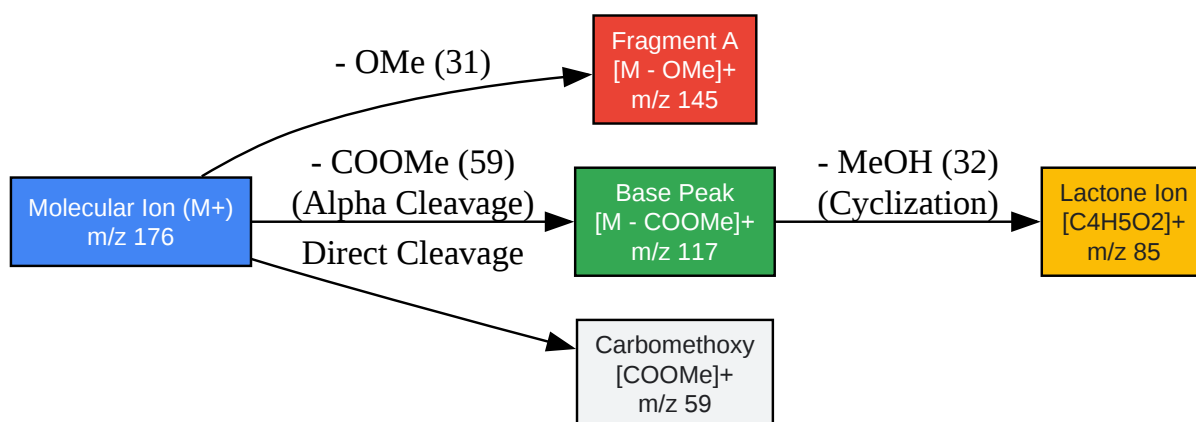
Method: GC-MS (70 eV) Molecular Ion (

): m/z 176 (Often weak or absent due to rapid fragmentation).

| m/z | Intensity | Fragment Identity | Mechanism |
|-----|------------------|-------------------|--|
| 117 | Base Peak (100%) | | -Cleavage. Loss of the proximal ester group (59 Da). |
| 145 | Medium | | Loss of methoxy group. |
| 85 | High | | Lactone formation cyclization product (loss of from fragment 117). |
| 59 | High | | Carbomethoxy cation. |
| 55 | Medium | | Acryloyl cation derivative. |

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic used to validate the structure.



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Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for Dimethyl 2-hydroxyglutarate.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional group integrity (Ester vs. Acid).

| Wavenumber () | Vibration Mode | Description |
|----------------|----------------|--|
| 3450 – 3550 | O-H Stretch | Broad band. Confirms the presence of the -hydroxyl group. |
| 2955, 2850 | C-H Stretch | Alkyl C-H stretching (methyl/methylene). |
| 1735 – 1750 | C=O Stretch | Strong. Ester carbonyls. Often appears as a split peak or broadened band due to two distinct ester environments. |
| 1435, 1370 | C-H Bend | Methyl group deformations (). |
| 1210, 1170 | C-O Stretch | Ester C-O-C stretching. Strong intensity. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without water interference:

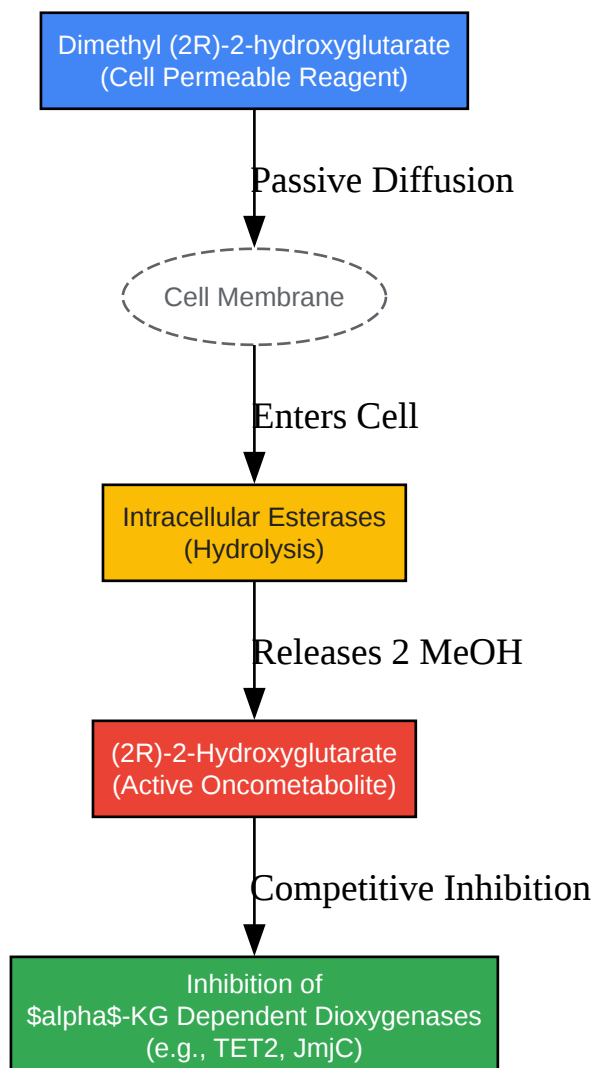
- Solvent Selection: Use (99.8% D) with 0.03% TMS v/v.
- Concentration: Dissolve 10–15 mg of **Dimethyl (2R)-2-hydroxypentanedioate** in 600 μ L of solvent.
- Filtration: If the oil is viscous or cloudy, filter through a small plug of glass wool into the NMR tube to remove suspended solids.
- Acquisition: Run at 298 K. For quantitative purity, set relaxation delay (

) to

seconds to account for the slow relaxation of quaternary carbonyl carbons.

Biological Context & Stability Workflow

Researchers often use this ester to treat cells, where it is hydrolyzed to the active acid.



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Figure 2: Cellular mechanism of action. The dimethyl ester acts as a prodrug, hydrolyzing intracellularly to the potent (2R)-2-HG.

References

- Structure & CAS Verification: Sigma-Aldrich. (R)-Dimethyl 2-hydroxypentanedioate Product Sheet. [Link](#)
- NMR of 2-Hydroxyglutarate Derivatives: Choi, C. et al. "900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites." PLOS ONE, 2018. [Link](#) (Note: Provides high-field data for the parent acid, used to validate chemical shift logic).
- Mass Spectrometry Fragmentation: Morris, D. et al. "Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2019. [Link](#)
- Synthesis & Properties: Organic Syntheses, Coll. Vol. 9, p. 183 (1998); Vol. 72, p. 86 (1995). (General procedures for -hydroxy esters).
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-ketoglutarate-dependent dioxygenases." Cancer Cell, 2011. [Link](#)

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Sources

- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
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